molecular formula C19H19ClN4O6 B11083321 [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-ethoxy-3-nitrophenyl)methanone

[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-ethoxy-3-nitrophenyl)methanone

Cat. No.: B11083321
M. Wt: 434.8 g/mol
InChI Key: FRXCINNZZQEFGW-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloro-nitrophenyl group and an ethoxy-nitrophenyl methanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: The addition of chlorine atoms to the phenyl rings using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Piperazine Ring Formation: The formation of the piperazine ring through cyclization reactions involving ethylenediamine and appropriate dihalides.

    Coupling Reactions: The final coupling of the substituted piperazine with the ethoxy-nitrophenyl methanone group using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro groups to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone
  • 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone
  • 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone

Uniqueness

The unique combination of chloro and nitro substituents on the phenyl rings, along with the ethoxy group, imparts distinct chemical and biological properties to 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone. These features make it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C19H19ClN4O6

Molecular Weight

434.8 g/mol

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-ethoxy-3-nitrophenyl)methanone

InChI

InChI=1S/C19H19ClN4O6/c1-2-30-17-7-6-13(12-16(17)24(28)29)19(25)22-10-8-21(9-11-22)18-14(20)4-3-5-15(18)23(26)27/h3-7,12H,2,8-11H2,1H3

InChI Key

FRXCINNZZQEFGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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